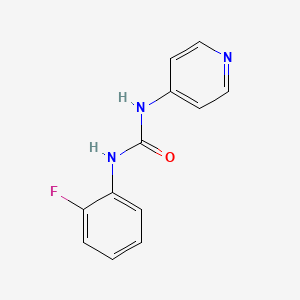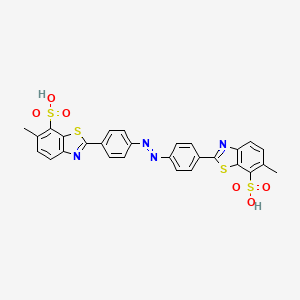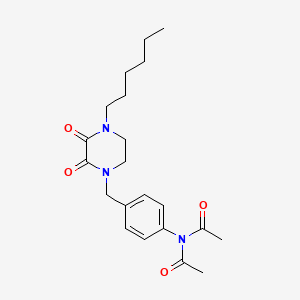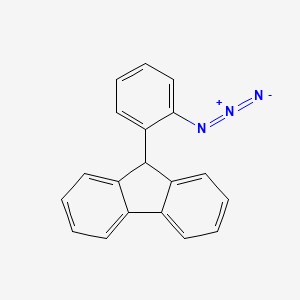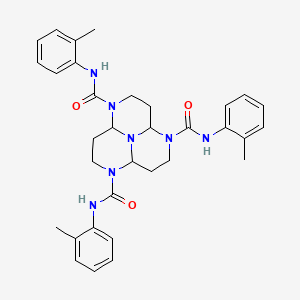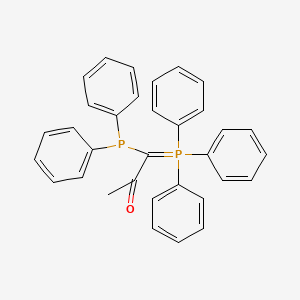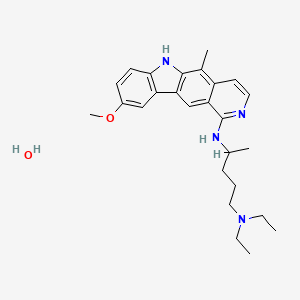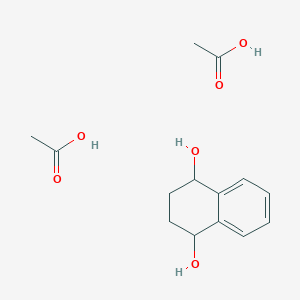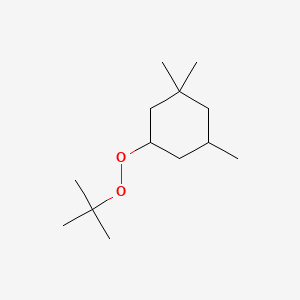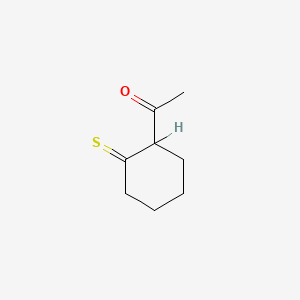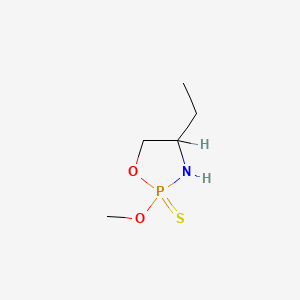
2,2'-(Cyclohexane-1,4-diyl)bis(4-methylthiophene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) is an organic compound that features a cyclohexane ring bonded to two 4-methylthiophene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) typically involves the reaction of cyclohexane-1,4-diyl dibromide with 4-methylthiophene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various functionalized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The thiophene rings facilitate π-π stacking interactions, which enhance charge mobility. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: Consists of two thiophene rings directly bonded to each other.
4,4’-Dimethylbithiophene: Similar to 2,2’-bithiophene but with methyl groups at the 4-positions.
2,2’-Bis(4-methylthiophene): Similar structure but without the cyclohexane ring.
Uniqueness
2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) is unique due to the presence of the cyclohexane ring, which imparts rigidity and affects the compound’s electronic properties. This structural feature can influence the compound’s behavior in various applications, making it distinct from other thiophene-based compounds.
Eigenschaften
CAS-Nummer |
77545-95-0 |
|---|---|
Molekularformel |
C16H20S2 |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
4-methyl-2-[4-(4-methylthiophen-2-yl)cyclohexyl]thiophene |
InChI |
InChI=1S/C16H20S2/c1-11-7-15(17-9-11)13-3-5-14(6-4-13)16-8-12(2)10-18-16/h7-10,13-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
KJNAPJKAINCZJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1)C2CCC(CC2)C3=CC(=CS3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


